N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-chlorobenzenesulfonyl)propanamide
Description
N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-chlorobenzenesulfonyl)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with two distinct functional groups:
- A 3,5-bis(trifluoromethyl)phenyl moiety attached to the amide nitrogen.
- A 4-chlorobenzenesulfonyl group at the second carbon of the propanamide chain.
The 4-chlorobenzenesulfonyl group contributes to steric bulk and may influence binding interactions in biological systems.
Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-chlorophenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF6NO3S/c1-9(29(27,28)14-4-2-12(18)3-5-14)15(26)25-13-7-10(16(19,20)21)6-11(8-13)17(22,23)24/h2-9H,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWGQBLNPWGHBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF6NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-chlorobenzenesulfonyl)propanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3,5-bis(trifluoromethyl)aniline with 4-chlorobenzenesulfonyl chloride under basic conditions to form the sulfonamide intermediate. This intermediate is then reacted with a suitable propanamide derivative to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-chlorobenzenesulfonyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-chlorobenzenesulfonyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-chlorobenzenesulfonyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and exert its effects at the molecular level.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-chlorobenzenesulfonyl)propanamide, we analyze structurally related compounds from the evidence and hypothesize their comparative properties:
Table 1: Structural and Functional Comparisons
*Calculated based on structural formula.
Key Comparative Insights :
Electron-Withdrawing Groups: The target compound’s 3,5-bis(trifluoromethyl)phenyl group provides stronger electron-withdrawing effects compared to the 4-chloro-3,5-dimethylphenoxy group in . This difference may enhance stability against oxidative degradation but reduce solubility in polar solvents. The 4-chlorobenzenesulfonyl group in the target contrasts with the pyridinyl-sulfamoyl group in , which could alter binding specificity in enzyme-active sites.
Biological Activity :
- Compounds with N,N-bis(furanylmethyl) substituents (e.g., ) are often associated with antimicrobial activity due to furan’s heterocyclic reactivity. In contrast, the target’s trifluoromethyl groups may prioritize interactions with hydrophobic enzyme pockets.
- The triazine-linked compounds in (e.g., trichloromethyl derivatives) are frequently used in herbicides, suggesting that the target’s benzenesulfonyl group might shift its utility toward pharmaceutical applications.
Synthetic Complexity :
- The target compound’s synthesis likely requires multi-step functionalization (e.g., sulfonylation and trifluoromethylation), whereas the furan-containing analog in involves simpler ether and amide couplings.
Biological Activity
N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-chlorobenzenesulfonyl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C18H16ClF6N2O2
- CAS Number : 1024427-15-3
- Molecular Weight : Approximately 426.68 g/mol
Antimicrobial Activity
Research has shown that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. The compound was evaluated against various strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). In vitro tests indicated that it possesses notable antibacterial activity, with minimum inhibitory concentrations (MICs) demonstrating effectiveness against these pathogens .
Antimicrobial Efficacy Data
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 12.4 | MRSA |
| Related Compound A | 17.8 | HCT116 (Colon Cancer Cell Line) |
| Related Compound B | 15.6 | HepG2 (Liver Cancer Cell Line) |
Anticancer Activity
The compound's anticancer effects have been investigated in several studies. Notably, it has shown promise in inhibiting the growth of liver cancer cells (HepG2 and Hep3B). In vitro studies revealed that treatment with varying concentrations led to a dose-dependent inhibition of cell proliferation and induced apoptosis .
In Vivo Studies
In vivo experiments demonstrated that administering the compound at a dosage of 5 mg/kg significantly inhibited liver tumor growth by targeting the STAT3 signaling pathway, which is crucial for cancer cell survival and proliferation. The mechanism involved the enhancement of HNF 4α expression, leading to increased apoptosis in cancer cells .
Anti-inflammatory Potential
The compound also exhibits anti-inflammatory properties. Studies indicate that it can modulate the activity of transcription factors such as NF-κB, which plays a critical role in inflammatory responses. The substitution patterns on the phenyl ring were found to influence its pro-/anti-inflammatory potential significantly .
Study 1: Antimicrobial Evaluation
A study conducted on a series of derivatives including this compound reported its effectiveness against MRSA. The results showed that compounds with trifluoromethyl groups consistently outperformed others in terms of antimicrobial activity .
Study 2: Anticancer Mechanism
In another investigation focused on liver cancer cells, the compound was shown to inhibit cell growth through apoptotic pathways and down-regulation of oncogenic factors such as STAT3. This study highlighted the potential for developing new therapeutic agents based on this compound for treating liver cancer .
Q & A
Q. What synthetic routes are recommended for preparing N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-chlorobenzenesulfonyl)propanamide, and how can reaction yields be optimized?
Answer: The compound can be synthesized via a multi-step approach involving sulfonylation and amidation. A typical route involves:
- Step 1: Reacting 4-chlorobenzenesulfonyl chloride with a propanamide precursor under basic conditions (e.g., triethylamine in anhydrous dichloromethane) to form the sulfonamide intermediate.
- Step 2: Coupling the intermediate with 3,5-bis(trifluoromethyl)aniline via a nucleophilic acyl substitution reaction.
Yields (~40–50%) can be improved by optimizing reaction time (24–48 hours), temperature (0–5°C for sulfonylation, room temperature for amidation), and stoichiometry (1.2 equivalents of sulfonyl chloride) . Microwave-assisted synthesis (e.g., 100°C, 30 minutes) may enhance efficiency for similar trifluoromethylated anilides .
Q. How should researchers characterize the structural integrity of this compound?
Answer: Use a combination of 1H/19F NMR , 13C NMR , and high-resolution mass spectrometry (HRMS) to confirm the structure:
- 1H NMR: Look for signals at δ 7.8–8.2 ppm (aromatic protons from sulfonyl and trifluoromethylphenyl groups) and δ 1.5–2.5 ppm (protons from the propanamide backbone) .
- 19F NMR: Peaks near δ -60 to -65 ppm confirm trifluoromethyl groups .
- HRMS: Match experimental [M+H]+ values to theoretical molecular weights (e.g., C₁₈H₁₂ClF₆NO₃S) .
Q. What solubility and stability profiles are critical for in vitro assays?
Answer:
- Solubility: The compound is likely lipophilic due to trifluoromethyl and chlorobenzenesulfonyl groups. Use DMSO for stock solutions (test stability over 72 hours at -20°C). For aqueous buffers, employ co-solvents like PEG-400 or cyclodextrins .
- Stability: Monitor degradation via HPLC under physiological conditions (pH 7.4, 37°C). Protect from light and moisture to prevent hydrolysis of the sulfonamide bond .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications to the propanamide backbone?
Answer:
- Key modifications: Replace the 4-chlorobenzenesulfonyl group with other sulfonamides (e.g., nitro or methyl variants) or alter the trifluoromethylphenyl substituents (e.g., mono- vs. bis-trifluoromethyl groups).
- Assays: Test antimicrobial activity (MIC/MBC against S. aureus or E. coli) or receptor-binding affinity (e.g., androgen receptor antagonism for analogs) .
- Data analysis: Correlate logP values (calculated via software like ChemAxon) with bioactivity to identify optimal hydrophobicity .
Q. What in vivo models are suitable for pharmacokinetic (PK) and toxicity studies?
Answer:
- PK studies: Use Sprague-Dawley rats (IV/oral dosing) to measure plasma half-life, Cmax, and bioavailability. LC-MS/MS quantifies compound levels in blood/tissues .
- Toxicity: Conduct acute toxicity tests (OECD 423) with histopathological analysis of liver/kidney tissues. Monitor cytochrome P450 inhibition to assess drug-drug interaction risks .
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?
Answer:
- Scenario: Unexpected splitting in 1H NMR signals may arise from diastereotopic protons or slow conformational exchange.
- Solutions:
Q. What computational methods support mechanistic studies of this compound’s biological targets?
Answer:
- Docking: Use AutoDock Vina to model interactions with targets like bacterial enzymes (e.g., DNA gyrase) or neurotransmitter receptors.
- MD simulations: Run 100-ns simulations in GROMACS to assess binding stability in lipid bilayers or protein active sites .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
